Enzyme Inhibition: 10-Methylbenz(a)acridine Exhibits Measurable Dihydroorotase Inhibition at 10 µM
10-Methylbenz(a)acridine demonstrates concentration-dependent inhibition of dihydroorotase, a key enzyme in pyrimidine biosynthesis, with an IC₅₀ of 1.00 × 10⁶ nM (1 µM) at pH 7.37 in a mouse Ehrlich ascites model [1]. While direct comparator data for unsubstituted benz[a]acridine is not available in this specific assay, this represents a quantifiable biochemical interaction that distinguishes 10-methylbenz(a)acridine from acridine derivatives lacking documented enzyme inhibition profiles. The dihydroorotase inhibitory activity correlates with the compound's observed capacity to arrest proliferation of undifferentiated cells and induce monocytic differentiation [2].
| Evidence Dimension | Dihydroorotase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.00 × 10⁶ nM (1 µM) at 10 µM concentration |
| Comparator Or Baseline | No direct comparator available in same assay; class baseline for acridine derivatives varies from sub-µM to >100 µM for enzyme targets |
| Quantified Difference | Not calculable due to absence of direct comparator data; establishes baseline activity for this specific substitution pattern |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 µM compound concentration |
Why This Matters
This quantifies a specific biochemical interaction that can guide selection for antiproliferative or differentiation-inducing studies where pyrimidine biosynthesis modulation is mechanistically relevant.
- [1] BindingDB. Benz(a)acridine, 10-methyl-: Inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at 10 µM. BindingDB Entry. View Source
- [2] WebDataCommons. Benz(a)acridine, 10-methyl-: Activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation. WebDataCommons Entry. View Source
